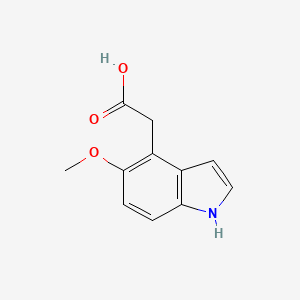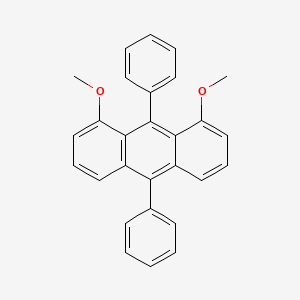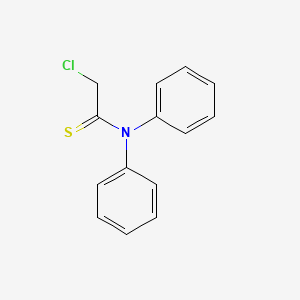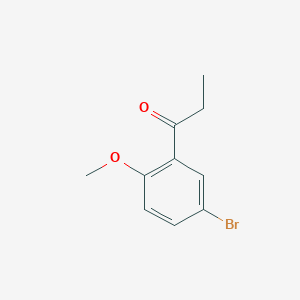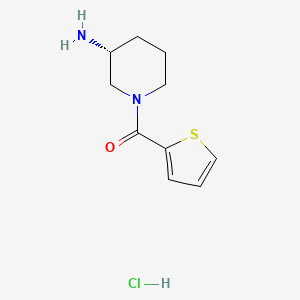
(R)-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone hydrochloride is a compound that features a piperidine ring substituted with an amino group and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable methods.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
®-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperidine or thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
®-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of piperidine and thiophene derivatives with biological targets.
Material Science: It may be used in the development of novel materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of ®-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiophene ring may modulate enzyme activity or protein-protein interactions. These interactions can lead to various biological effects, such as modulation of neurotransmission or inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-Aminopiperidine: A simpler analog without the thiophene ring.
Thiophene-2-carboxylic acid: A compound with a thiophene ring and a carboxylic acid group.
Piperidine: The parent compound of the piperidine ring.
Uniqueness
®-(3-Aminopiperidin-1-yl)(thiophen-2-yl)methanone hydrochloride is unique due to the combination of the piperidine and thiophene rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and material science, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H15ClN2OS |
|---|---|
Poids moléculaire |
246.76 g/mol |
Nom IUPAC |
[(3R)-3-aminopiperidin-1-yl]-thiophen-2-ylmethanone;hydrochloride |
InChI |
InChI=1S/C10H14N2OS.ClH/c11-8-3-1-5-12(7-8)10(13)9-4-2-6-14-9;/h2,4,6,8H,1,3,5,7,11H2;1H/t8-;/m1./s1 |
Clé InChI |
HRGTXWXHHAUNKE-DDWIOCJRSA-N |
SMILES isomérique |
C1C[C@H](CN(C1)C(=O)C2=CC=CS2)N.Cl |
SMILES canonique |
C1CC(CN(C1)C(=O)C2=CC=CS2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


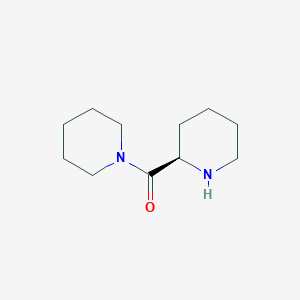
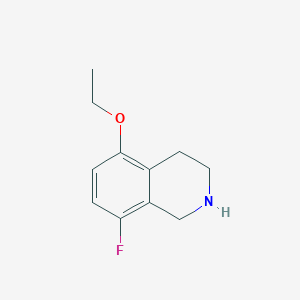
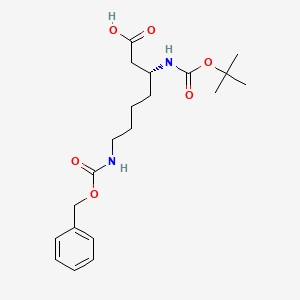
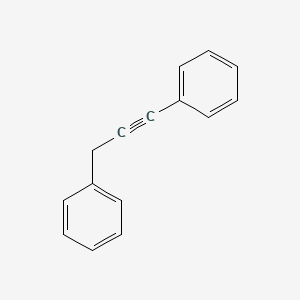
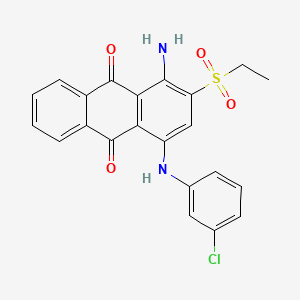
![methyl (2R)-3-[[3-methoxy-3-oxo-2-(phenoxycarbonylamino)propyl]disulfanyl]-2-(phenoxycarbonylamino)propanoate](/img/structure/B13146579.png)
